Ipronidazole

Residue Analysis LC-MS/MS Method Validation

Ipronidazole reference standard (>99% HPLC) is irreplaceable for regulatory residue analysis—generic substitution with other 5-nitroimidazoles is scientifically invalid. Ipronidazole exhibits unique chromatographic interference patterns in biological matrices and requires detection of its specific hydroxy metabolite (IPZOH) for effective residue control, unlike analogs relying solely on parent drug monitoring. Its distinct mitochondrial toxicity profile (<20% inhibition of ADP-stimulated oxygen uptake versus ~60% for MFNI) makes it a critical benchmark compound in structure-toxicity research. Procure alongside Ipronidazole-d3 (deuterated internal standard) and Ipronidazole-OH (metabolite reference) for validated LC-MS/MS methods achieving 88–111% recoveries at 0.11–0.60 μg/kg detection capabilities in egg, poultry, and livestock matrices.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 14885-29-1
Cat. No. B135245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpronidazole
CAS14885-29-1
Synonyms1-Methyl-2-(1-methylethyl)-5-nitro-1H-imidazole;  2-Isopropyl-1-methyl-5-nitro- imidazole;  1-Methyl-2-isopropyl-5-nitroimidazole;  2-Isopropyl-1-methyl-5-_x000B_nitroimidazole;  Ipronidazole;  Ipropran;  NSC 109212;  Ro 07-1554; 
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(N1C)[N+](=O)[O-]
InChIInChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3
InChIKeyNTAFJUSDNOSFFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipronidazole (CAS 14885-29-1): Antiprotozoal Nitroimidazole Reference Standard for Residue Analysis and Comparative Research


Ipronidazole (IPZ, CAS 14885-29-1), chemically 2-isopropyl-1-methyl-5-nitroimidazole (C₇H₁₁N₃O₂, MW 169.18), is a synthetic 5-nitroimidazole antiprotozoal agent historically used for the prevention and treatment of histomoniasis (blackhead disease) in turkeys and swine dysentery [1]. It is no longer approved for use in food-producing animals in major regulatory jurisdictions due to carcinogenicity and mutagenicity concerns [2]. In contemporary research and industrial contexts, ipronidazole is exclusively utilized as a high-purity analytical reference standard (>99.0% HPLC) for the development and validation of LC-MS/MS, GC-MS, and HPLC-UV methods aimed at detecting illegal residues of banned nitroimidazoles in food matrices [3]. Its distinct physicochemical properties, including a predicted pKa of 2.55±0.25, a logP of 1.12-1.47, and water solubility of 9.4 g/L at 20°C, differentiate it from closely related nitroimidazole analogs .

Why Nitroimidazole Substitution Fails: Ipronidazole's Differentiated Analytical and Biological Profile


Generic substitution of ipronidazole with other 5-nitroimidazoles (e.g., dimetridazole, metronidazole, ronidazole) in analytical or research applications is scientifically invalid due to distinct, quantifiable differences in three critical dimensions: (1) analytical method specificity, where ipronidazole exhibits unique chromatographic interference patterns in blank plasma that preclude cross-analyte substitution [1]; (2) metabolite pathway divergence, with ipronidazole requiring detection of its specific hydroxy metabolite (IPZOH) for effective residue control, whereas other nitroimidazoles rely on parent drug monitoring [2]; and (3) differential mitochondrial toxicity profiles, with ipronidazole demonstrating less than 20% inhibition of heart mitochondrial ADP-stimulated oxygen uptake compared to the 60% inhibition induced by MFNI, a finding not replicated by metronidazole [3]. These quantitative disparities confirm that ipronidazole cannot be functionally replaced by any structurally related analog without compromising analytical accuracy, regulatory compliance, or research validity.

Ipronidazole Comparative Performance Data: Quantitative Differentiation from Metronidazole, Dimetridazole, and Ronidazole


Analytical Specificity Limitation: Ipronidazole Chromatographic Interference in Pig Plasma

In a validated LC-MS/MS method for nitroimidazole residue detection in pig plasma, ipronidazole and its hydroxy metabolite were the only analytes among four nitroimidazoles (ronidazole, dimetridazole, metronidazole, and ipronidazole) for which the method was not specific, due to chromatographic interferences at their retention times in blank plasma and reagent samples [1]. This contrasts with the other three nitroimidazoles, for which the method was fully specific [1].

Residue Analysis LC-MS/MS Method Validation

Mitochondrial Respiratory Inhibition: Ipronidazole vs. MFNI and Metronidazole

In a comparative study of heart mitochondrial respiration, 2.3 μmol/mg protein of MFNI (a 5-nitroimidazole derivative) induced a 60% decrease in ADP-stimulated oxygen uptake using glutamate-malate as substrate [1]. In contrast, the same amount of ipronidazole, niridazole, DA 3851, and ornidazole led to falls of less than 20% in oxygen uptake, while metronidazole was completely ineffective [1].

Mitochondrial Toxicity Mechanistic Toxicology In Vitro Pharmacology

Residue Depletion Kinetics in Poultry: Ipronidazole Feather and Shank Persistence vs. Muscle and Serum

A comparative residue depletion study in chicken broilers orally treated with therapeutic doses of metronidazole, ornidazole, and ipronidazole revealed that ipronidazole residues persisted in feathers and shanks (chicken claws) for at least 19 days post-treatment, whereas residues in muscle were below detection limits within 5 days and in serum within 12 days [1]. This persistence pattern was consistent across all three nitroimidazoles studied, but the specific depletion kinetics inform analytical targeting [1].

Residue Depletion Veterinary Drug Monitoring Food Safety

Metabolite Targeting Strategy: Ipronidazole Hydroxy-Metabolite (IPZOH) as Primary Residue Marker

In an extensive turkey treatment study, residue analysis across multiple matrices (muscle, liver, plasma, retina) demonstrated that for animals treated with ipronidazole and dimetridazole, the hydroxy-metabolites (IPZOH and HMMNI, respectively) are the relevant target analytes, whereas for ronidazole and metronidazole, the parent drug itself is the most relevant analyte [1]. This metabolite-centric residue pattern is unique to ipronidazole and dimetridazole among the four nitroimidazoles tested [1].

Metabolite Analysis Residue Control Veterinary Drug Monitoring

Isotope Dilution LC-MS/MS Quantitation: Ipronidazole-d3 Enabled Performance Metrics

An isotope dilution LC-ESI-MS/MS method for simultaneous analysis of four 5-nitroimidazoles (dimetridazole, ronidazole, metronidazole, ipronidazole) and their hydroxylated metabolites in egg and chicken meat utilized deuterated internal standards, including ipronidazole-d3 [1]. For analytes with their own corresponding deuterated analogue (including ipronidazole), the method achieved corrected recoveries of 88-111%, decision limits (CCα) of 0.07-0.36 μg/kg, detection capabilities (CCβ) of 0.11-0.60 μg/kg, and within-lab precision ≤15% at fortification levels of 0.5 μg/kg (fresh egg/chicken meat) and 1.0 μg/kg (processed egg matrices) [1]. In contrast, metronidazole and its metabolite MNZOH, which lacked corresponding deuterated IS, failed to give acceptable quantitative results [1].

Isotope Dilution LC-MS/MS Method Validation

In Vitro Anti-Tuberculosis Activity: Ipronidazole vs. Metronidazole Bacteriostatic Effect

In a study evaluating azole drugs against 55 MDR M. tuberculosis clinical isolates, both metronidazole and ipronidazole demonstrated bacteriostatic activity under anaerobic culture conditions, while the imidazoles clotrimazole and econazole showed MIC50 values of 4.0 μg/mL and MIC90 values of 4.0-8.0 μg/mL [1]. The study noted that metronidazole and ipronidazole exhibited comparable bacteriostatic activity against M. tuberculosis strains [1].

Antimycobacterial Activity Nitroimidazole Repurposing MDR-TB

Ipronidazole Procurement-Driven Application Scenarios: Validated Use Cases from Quantitative Evidence


LC-MS/MS Method Development and Validation for Nitroimidazole Residue Analysis in Food Matrices

Procure ipronidazole analytical reference standard (>99.0% purity) and its deuterated analog ipronidazole-d3 for use as an internal standard in isotope dilution LC-MS/MS methods targeting banned nitroimidazole residues in egg, poultry meat, and livestock products [1]. The validated method achieves corrected recoveries of 88-111% and detection capabilities of 0.11-0.60 μg/kg when the matched deuterated IS is employed [1]. Due to the unique chromatographic interference observed for ipronidazole in pig plasma [2] and the requirement to monitor the hydroxy-metabolite IPZOH rather than parent drug alone for effective residue control [3], acquisition of both ipronidazole and ipronidazole-OH reference materials is essential for method specificity and accuracy.

Feather and Shank Sampling for Retrospective Detection of Illicit Nitroimidazole Use in Poultry

Regulatory and food safety laboratories should target feather and shank (chicken claw) matrices for ipronidazole residue screening, as residues persist in these tissues for at least 19 days post-treatment, compared to less than 5 days in muscle and less than 12 days in serum [4]. This extended detection window necessitates the use of ipronidazole reference standards to calibrate and validate LC-MS/MS methods specifically optimized for feather and shank matrices [4], enabling reliable detection of historical ipronidazole exposure that would be missed by conventional muscle sampling.

Mitochondrial Toxicity Screening in Nitroimidazole Structure-Activity Relationship Studies

In mechanistic toxicology research investigating the relationship between nitroimidazole chemical structure and mitochondrial respiratory inhibition, ipronidazole serves as a benchmark compound exhibiting less than 20% inhibition of ADP-stimulated oxygen uptake at 2.3 μmol/mg protein, compared to the 60% inhibition induced by MFNI and the complete lack of inhibition by metronidazole [5]. This quantitative differential inhibition profile positions ipronidazole as a critical reference compound for structure-toxicity relationship studies aimed at developing safer nitroimidazole derivatives with minimized off-target mitochondrial effects [5].

Antimycobacterial Drug Repurposing Screens Targeting Dormant M. tuberculosis

In academic and industrial drug repurposing programs targeting latent and multidrug-resistant tuberculosis, ipronidazole serves as a structurally distinct nitroimidazole comparator to metronidazole, with both compounds demonstrating bacteriostatic activity against MDR M. tuberculosis clinical isolates under anaerobic conditions [6]. Procurement of high-purity ipronidazole enables researchers to investigate how the isopropyl substitution at the 2-position of the imidazole ring, compared to metronidazole's hydroxyethyl side chain, influences antimycobacterial potency, metabolic activation, and selectivity against dormant bacilli [6].

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